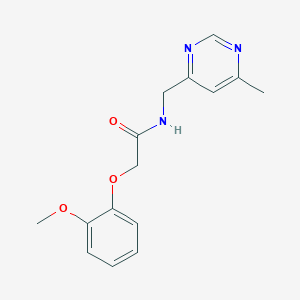methanone CAS No. 1363822-21-2](/img/structure/B2635411.png)
[4-(4-Amino-2-chlorophenyl)piperazin-1-yl](pentafluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Amino-2-chlorophenyl)piperazin-1-yl](pentafluorophenyl)methanone (hereinafter referred to as “Compound X”) is a synthetic organic compound with a wide range of applications in the fields of medicinal chemistry, drug discovery, and biochemistry. Compound X has been studied extensively due to its unique properties and potential therapeutic applications.
Scientific Research Applications
Anticancer and Antituberculosis Studies
A study by Mallikarjuna, Padmashali, and Sandeep (2014) focused on synthesizing derivatives of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, which showed significant in vitro anticancer and antituberculosis activities. The compounds were effective against human breast cancer cell lines and the standard strain of M. tb h37Rv (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) investigated new pyridine derivatives, including piperazine derivatives, for their in vitro antimicrobial activity. The study found variable and modest activity against certain bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Synthesis and Characterization
Rui (2010) presented research on synthesizing a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, demonstrating the practical synthesis process and yielding insights into the chemical properties and potential applications of similar compounds (Rui, 2010).
Corrosion Inhibition
Singaravelu, Bhadusha, and Dharmalingam (2022) studied organic inhibitors, including derivatives of [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone, for their corrosion inhibition effects on mild steel in an acidic medium. They found significant inhibition efficiency, highlighting potential industrial applications in corrosion protection (Singaravelu, Bhadusha, & Dharmalingam, 2022).
properties
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(2,3,4,5,6-pentafluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF5N3O/c18-9-7-8(24)1-2-10(9)25-3-5-26(6-4-25)17(27)11-12(19)14(21)16(23)15(22)13(11)20/h1-2,7H,3-6,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSTWRICZKDSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Amino-2-chlorophenyl)piperazin-1-yl](pentafluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

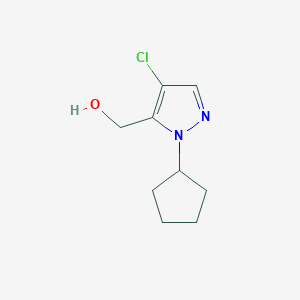
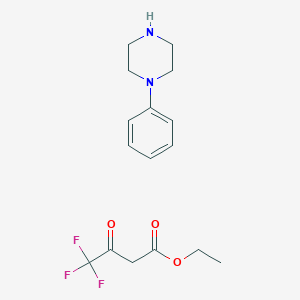
![ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2635331.png)
![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2635334.png)

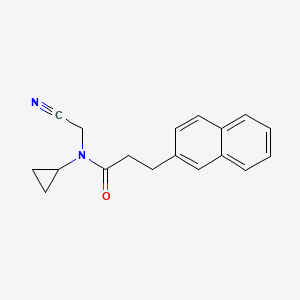
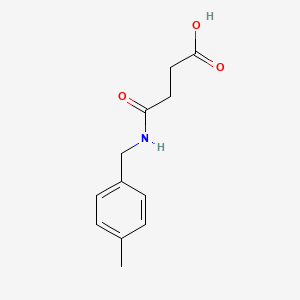
![9-((4-(2-phenoxyacetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2635340.png)
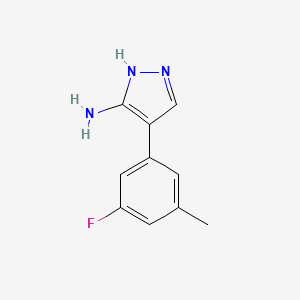

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635346.png)

![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)
